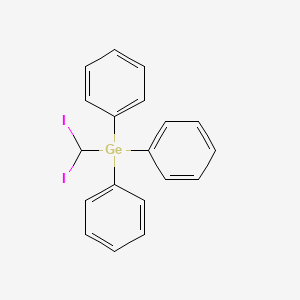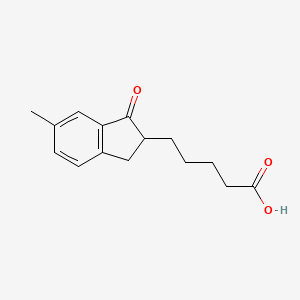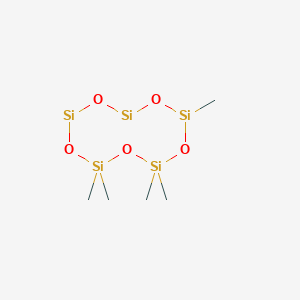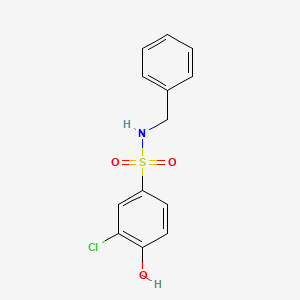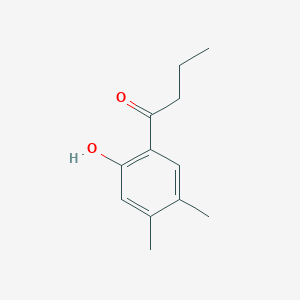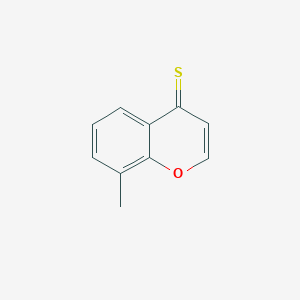![molecular formula C10H11FO B14358619 1-[4-(Fluoromethyl)phenyl]propan-1-one CAS No. 95889-05-7](/img/structure/B14358619.png)
1-[4-(Fluoromethyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Fluoromethyl)phenyl]propan-1-one is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Fluoromethyl)phenyl]propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluoromethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Fluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Fluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Fluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Similar in structure but lacks the fluoromethyl group.
Propiophenone: A related aryl ketone with different substituents on the phenyl ring.
1-(4-Trifluoromethyl)phenylpropan-1-one: Contains a trifluoromethyl group instead of a fluoromethyl group.
Uniqueness
1-[4-(Fluoromethyl)phenyl]propan-1-one is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
95889-05-7 |
|---|---|
Molekularformel |
C10H11FO |
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-[4-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11FO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
ZULYWMQOPPBKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


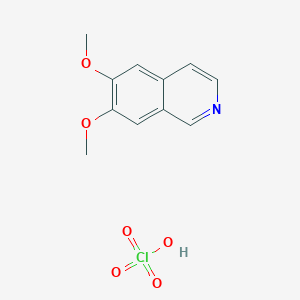
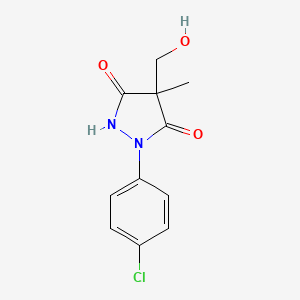
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
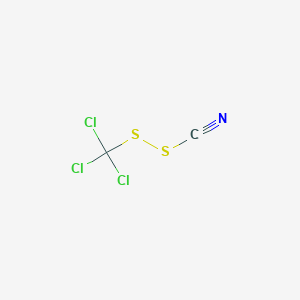
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
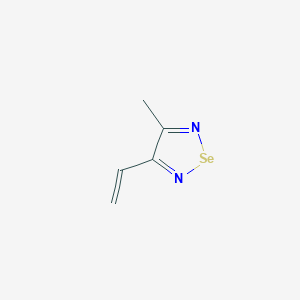
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
